3-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-(thiophen-2-yl)urea
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Overview
Description
3-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-(thiophen-2-yl)urea is a synthetic organic compound that belongs to the class of thiazole derivatives
Mechanism of Action
Target of Action
The compound “3-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-(thiophen-2-yl)urea” is a thiazole derivative . Thiazole derivatives have been found to exhibit a broad range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. Generally, these compounds interact with their targets to modulate their function, leading to various downstream effects
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, some thiazole derivatives have been found to exhibit antioxidant activity, suggesting they may interact with pathways involved in oxidative stress . .
Result of Action
The result of a compound’s action refers to the molecular and cellular effects that occur as a result of its interaction with its targets. For thiazole derivatives, these effects can include a range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form 2-(2-chlorophenyl)-4-methyl-1,3-thiazole.
Introduction of the Urea Group: The thiazole derivative is then reacted with thiophene-2-isocyanate in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
3-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-(thiophen-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-4-methyl-1,3-thiazole: A precursor in the synthesis of the target compound.
Thiophene-2-isocyanate: Another precursor used in the synthesis.
4-chlorophenylacetic acid: A compound with a similar chlorophenyl group.
Uniqueness
3-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-(thiophen-2-yl)urea is unique due to the combination of its thiazole, chlorophenyl, and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS2/c1-10-13(9-18-16(21)20-14-7-4-8-22-14)23-15(19-10)11-5-2-3-6-12(11)17/h2-8H,9H2,1H3,(H2,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQOZNXVQWJCCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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